pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Catalog No.
S857487
CAS No.
159326-71-3
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS Number

159326-71-3

Product Name

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N

SMILES

C1=CN2C(=C1)C(=O)NC=N2

Synonyms

3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one

Canonical SMILES

C1=CN2C(=C1)C(=O)N=CN2

Isomeric SMILES

C1=CN2C(=C1)C(=O)N=CN2

Role as a Building Block:

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, also known as 4H-pyrrolo[2,1-f][1,2,4]triazin-4-one, serves as a valuable building block in the synthesis of more complex molecules with diverse functionalities. Due to its unique bicyclic structure and the presence of various heteroatoms (nitrogen and oxygen), it offers a versatile platform for the creation of novel compounds with potential applications in various scientific fields .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused triazine and pyrrole structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique arrangement of the nitrogen atoms within its structure contributes to its chemical reactivity and biological properties.

As mentioned earlier, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one itself doesn't have a known mechanism of action. However, its core structure plays a crucial role in the antiviral activity of Remdesivir []. Remdesivir acts by mimicking a natural cellular building block, adenosine triphosphate (ATP), and inhibiting viral RNA polymerase, thereby stopping viral replication [].

, including:

  • Nucleophile-Induced Rearrangement: This method involves the rearrangement of pyrrolooxadiazines to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones under mild conditions. The reactions typically require specific nucleophiles and can be conducted at low temperatures to enhance yield and selectivity .
  • Intramolecular Cyclization: Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles has been successfully employed to synthesize this compound. This reaction can occur rapidly under appropriate conditions, leading to high yields of the desired product .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one exhibits a range of biological activities:

  • Enzyme Inhibition: It has been identified as a potent inhibitor of tankyrase enzymes, which are involved in various cellular processes including telomere maintenance and Wnt signaling pathways. Additionally, it acts as an inhibitor of stearoyl CoA desaturase and Eg5, making it relevant in cancer research .
  • Receptor Antagonism: The compound has shown promise as a melanin-concentrating hormone receptor antagonist and a corticotropin-releasing factor receptor antagonist. These activities suggest potential therapeutic applications in metabolic disorders and stress-related conditions .

The applications of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one span various fields:

  • Pharmaceutical Development: Due to its biological activity as an enzyme inhibitor and receptor antagonist, this compound is being explored for the development of new therapeutic agents targeting cancer and metabolic diseases .
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies aimed at understanding cellular mechanisms and pathways influenced by the target enzymes or receptors.

Research into the interactions of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one with various biological targets has revealed insights into its mechanism of action:

  • Binding Affinity: Studies have demonstrated that this compound binds effectively to specific enzymes and receptors, inhibiting their activity through competitive or non-competitive mechanisms. The binding interactions are often characterized using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one shares structural similarities with several other compounds but possesses unique features that differentiate it:

Compound NameStructure TypeBiological ActivityUnique Features
Pyrrolo[2,3-d]pyrimidin-4(5H)-oneFused pyrimidineAntiviral activityDifferent heterocyclic framework
PyrrolopyrimidineFused pyrrole-pyrimidineAnticancer propertiesVarying nitrogen placement
Triazolo[3,4-b]quinazolineFused triazole-quinazolineAntimicrobial activityDistinct quinazoline component

The unique arrangement of nitrogen atoms in pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one allows for specific interactions with biological targets that may not be observed in similar compounds.

Nucleophile-Induced Rearrangement Approaches

The nucleophile-induced rearrangement of pyrrolooxadiazines represents a paradigm shift in pyrrolotriazinone synthesis. Researchers demonstrated that treating pyrrolooxadiazines 11 with nucleophiles triggers a regioselective rearrangement to form pyrrolo[2,1-f] [1] [2] [4]triazin-4(3H)-ones 12 under mild conditions [1]. This method eliminates the need for traditional high-temperature cyclization by leveraging the inherent reactivity of the oxadiazine ring system.

Parallel work established an alternative pathway through 1,2-biscarbamoyl-substituted 1H-pyrroles 10, which undergo intramolecular cyclization with remarkable regiocontrol [1]. Comparative analysis shows these approaches achieve superior yields (65-78%) compared to classical methods requiring POCl3-mediated cyclizations (typically 40-55% yields). The reaction mechanism involves sequential nucleophilic attack at the C5 position followed by ring contraction, as confirmed through deuterium-labeling studies [1].

Key advantages include:

  • Ambient temperature reactions in polar aprotic solvents
  • Completion within 2-4 hours versus 12-24 hours in traditional methods
  • Broad functional group tolerance for R1 and R2 substituents

Table 1: Comparison of rearrangement conditions

Starting MaterialNucleophileTemp (°C)Time (h)Yield (%)
Pyrrolooxadiazine 11KOtBu25272
Biscarbamoyl 10NaH0→25468

Tandem Cyclization Strategies for Thiazole-Substituted Derivatives

Integration of thiazole moieties into the pyrrolotriazinone core has been achieved through innovative tandem cyclization protocols. Researchers developed a one-pot sequence where 2-aminothiazole derivatives condense with α-keto esters, followed by intramolecular cyclodehydration [4] [5]. This strategy constructs both the thiazole and triazinone rings in a single operational step, significantly reducing purification needs.

The optimized conditions employ:

  • Ethylene glycol as solvent (high boiling point, 197°C)
  • p-Toluenesulfonic acid catalyst (10 mol%)
  • Microwave irradiation at 150°C for 20 minutes

This method produces thiazolo[4,5-f]pyrrolotriazinones with yields exceeding 80% while maintaining excellent regioselectivity [5]. X-ray crystallography confirmed the fused thiazole-triazinone architecture, with the thiazole sulfur atom adopting a coplanar orientation relative to the triazinone ring [4]. Biological evaluations revealed these hybrids exhibit enhanced PI3K inhibition (IC50 12-38 nM) compared to parent compounds (>100 nM), validating the design strategy [4] [5].

Scalable Industrial Synthesis for Antiviral Applications

The kilogram-scale synthesis of pyrrolo[2,1-f] [1] [2] [4]triazin-4(3H)-one for remdesivir production exemplifies modern process chemistry principles. The optimized route features two key transformations:

  • Vilsmeier-Haack Cyanation
    Pyrrole undergoes formylation using dimethylformamide and phosphorus oxychloride, followed by cyanation with hydroxylamine hydrochloride. Critical process parameters include:

    • Strict temperature control (-5°C to 5°C) during POCl3 addition
    • Gradual acetic anhydride addition to neutralize HCl byproducts
      Achieves 89% conversion to 2-cyanopyrrole [2] [3].
  • Chloramine-Mediated Cyclization
    The cyano intermediate reacts with in-situ generated monochloramine in methyl tert-butyl ether, followed by formamidine acetate-induced cyclization:

    • Maintains 0-5°C during chloramine addition to control exotherms
    • Distills solvent during temperature ramp to 85-90°C
    • Implements real-time HPLC monitoring for reaction quenching
      Delivers triazinone in 55% overall yield across four steps [2] [3].

Table 2: Industrial process metrics

ParameterLaboratory ScalePilot Plant (100g)Production (1kg)
Cycle Time (h)485255
Impurity Profile (%)2.12.42.8
Non-Product Output (kg)0.328310

Microwave-Assisted and High-Temperature Cyclization Protocols

Traditional high-temperature methods remain relevant for specific derivatives, despite their energy intensity. Classical approaches include:

  • Xylene Reflux Cyclization
    Heating intermediates in xylene at 140°C for 8-12 hours achieves 40-50% yields but generates significant tar byproducts [1].

  • Microwave-Assisted Alkoxide Cycling
    Combining sodium methoxide and aryl amines under microwave irradiation (150-160°C, 30 min) improves reaction efficiency:

    • 3× faster than conventional heating
    • Reduces side reactions through uniform energy distribution
    • Enables rapid screening of N-substituted variants [1]

Comparative kinetic studies show microwave activation lowers the activation energy (Ea) from 98 kJ/mol (thermal) to 76 kJ/mol, explaining the rate enhancements [1]. However, these methods have largely been superseded by room-temperature rearrangements for most applications due to sustainability concerns.

Substituent Effects on Kinase-Inhibition Profiles

Early exploration of the scaffold showed that attaching an anilide at position 4 furnishes potent epidermal growth factor receptor tyrosine-kinase and vascular endothelial growth factor receptor-2 inhibitors. Preservation of activity was possible when small groups occupied positions 5 or 6, whereas substitution at position 7 sharply reduced potency, confirming the sensitivity of that region to steric bulk [4].
More quantitative insight has come from extensive phosphatidylinositol 3-kinase isoform screening. Selected examples are summarised in Table 1.

CompoundKey ring substitution / linker fragmentHalf-maximal inhibitory concentration (nanomolar)Selectivity comment
18 (phenolic linker) [5]4-phenol on phenyl ring; no 5-/6-substituentδ 14 nMβ 2.7 nM; α 1600 nM; γ 4300 nM → β-biased profile
19 (pyrazol-3-yl linker) [5]Pyrazol-3-yl replaces phenolδ 0.6 nMβ 2.5 nM; α 82 nM; γ 990 nM → balanced δ / β activity
21 (pyridyl ether linker) [5]4-pyridyl-ether, position 5 methylδ 5.3 nMβ 7.8 nM; α 850 nM; γ >10 000 nM
LAS191954 (5-cyano) [6]5-cyano, cyanopyrimidine hinge binderδ 2.6 nMβ 94 nM; γ 72 nM; α 8200 nM → 31-fold δ / β

The data confirm three guiding principles.

  • Electron-withdrawing nitriles at position 5 (LAS191954) elevate phosphatidylinositol 3-kinase delta potency while simultaneously disfavoring the alpha isoform [6].
  • Small heteroatoms in the para-position of the appended phenyl ring (compound 18) recruit the beta isoform through hydrogen-bond donation to Asp 856 in its hydrophobic pocket, illustrating how subtle polarity changes redirect isoform bias [5].
  • Introduction of five-membered heteroaromatics (compound 19) maximises delta affinity yet maintains useful activity on beta, highlighting the permissive nature of the specificity pocket toward compact π-systems [5].

Linker Optimisation for Selectivity and Binding Affinity

Systematic replacement of the methylene–anilide tether that joins the core to its distal aryl group revealed a steep parabolic relationship between linker rigidity and affinity.

  • Flexible phenoxy or benzyloxy spacers improved passive permeability but incurred an entropic penalty at the kinase active site, giving modest potency (compound 18; Table 1) [5].
  • Semi-rigid pyrazolyl or imidazolyl bridges reinstated a coplanar trajectory between donor and acceptor atoms, affording single-digit-nanomolar inhibition (compound 19) [5].
  • Excessive conformational restriction (trifluoromethyl-substituted triazoles, data not shown) forced sub-optimal dihedral angles and depressed binding.
    Optimised linkers therefore strike a balance: enough rigidity to pre-organise the hinge-binding atoms while retaining one low-barrier torsion that accommodates kinases with different gatekeeper residues.

Electronic-Density Models for Hinge-Binding Interactions

A 2.85 ångström co-crystal structure of compound 11 (cyanopyrimidine-pyrrolotriazinone) with phosphatidylinositol 3-kinase delta illustrates the essential electronic contacts [6].

  • The pyrimidine nitrogen at position 1 donates lone-pair electron density to the main-chain amide of Valine 828, while its ring nitrogen at position 3 accepts a hydrogen bond from the backbone NH of Glutamic acid 826.
  • The fused triazinone carbonyl lies orthogonal to the hinge plane, minimising repulsion and orienting the bicyclic core into a propeller-like conformation.
    Natural population analysis shows electron depletion on the carbonyl oxygen (−0.69 e) and electron enrichment on the adjacent triazine nitrogen (+0.47 e), rationalising the complementary electrostatics that drive hinge anchoring.
    Substituents that withdraw electron density from the carbonyl (for example a 5-cyano group) sharpen the dipole, strengthening the hydrogen-bond network and explaining the potency gain observed for LAS191954 [6].

Conformational Analysis of Propeller-Shaped Pharmacophores

Both crystallography and molecular mechanics concur that active analogues adopt a three-blade propeller geometry in which:

  • The bicyclic core occupies the surfactant-like trench between Tryptophan 760 and Methionine 752 of phosphatidylinositol 3-kinase delta [6].
  • The hinge-binding heteroaromatic projects upward, forming the bifurcated hydrogen bonds described in section 3.3.
  • The pendant aryl or heteroaryl moiety rotates by ≈60 degrees relative to the core, enabling adaptive fit into kinase-specific solvent channels.
    Conformational energy scanning across 360 degrees of this terminal dihedral finds three minima; only the syn-periplanar orientation (0–30 degrees) correlates with sub-nanomolar activity [7]. Bulkier ortho-substituents that pre-lock this orientation (for example 2-chloro-4-fluoro anilides) enhance potency against epidermal growth factor receptor tyrosine-kinase but diminish activity on kinases whose pockets cannot accommodate the propeller wing, such as vascular endothelial growth factor receptor-2 [4].

XLogP3

0.2

Dates

Last modified: 08-15-2023

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